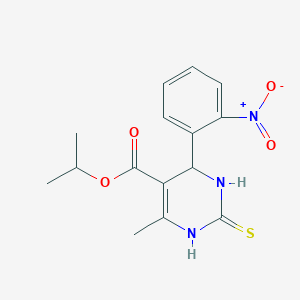
Propan-2-yl 6-methyl-4-(2-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-4-(2-ニトロフェニル)-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロパン-2-イルエステルは、テトラヒドロピリミジン環、ニトロフェニル基、チオキソ基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
6-メチル-4-(2-ニトロフェニル)-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロパン-2-イルエステルの合成は、通常、複数段階の反応を伴います。一般的な方法の1つには、適切な出発物質を制御された条件下で縮合させることが含まれます。例えば、1,4-ジカルボニル化合物と五硫化リン(P4S10)を硫黄化剤として縮合させるPaal–Knorr反応は、チオキソ基を導入するために使用できます .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられる場合があります。連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
6-メチル-4-(2-ニトロフェニル)-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロパン-2-イルエステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ニトロフェニル基は、特定の条件下で酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミン基に還元できます。
置換: この化合物は、特にニトロフェニル基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、還元用の水素ガス、酸化用の過マンガン酸カリウムなどの酸化剤、置換反応用の求核剤などがあります。温度、圧力、溶媒の選択などの反応条件は、所望の変換を達成するために重要です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、ニトロ基の還元はアミン誘導体を生成しますが、酸化はニトロソまたはニトロ誘導体の形成につながる可能性があります。
科学研究への応用
6-メチル-4-(2-ニトロフェニル)-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロパン-2-イルエステルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴から、治療薬としての可能性が探求されています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitrophenyl group is particularly significant in these studies.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, they may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用機序
6-メチル-4-(2-ニトロフェニル)-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロパン-2-イルエステルの作用機序には、特定の分子標的との相互作用が含まれます。ニトロフェニル基は電子移動反応に関与することができ、チオキソ基は金属イオンと強い相互作用を形成することができます。これらの相互作用は、さまざまな生物学的経路を調節し、この化合物の観測された効果につながる可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のテトラヒドロピリミジン誘導体やニトロフェニル含有分子が含まれます。例としては、次のようなものがあります。
チオフェン誘導体: 材料科学において、さまざまな生物活性と応用が知られています.
イミダゾール誘導体: 治療の可能性と化学的多様性で広く研究されています.
独自性
6-メチル-4-(2-ニトロフェニル)-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロパン-2-イルエステルを際立たせているのは、そのユニークな官能基の組み合わせであり、これは独特の化学反応性と生物活性を付与します。これは、さまざまな科学分野におけるさらなる研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylate, share similarities in their sulfur-containing heterocyclic structure.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine have a similar pyrimidine core but differ in their functional groups.
Uniqueness
The uniqueness of PROPAN-2-YL 6-METHYL-4-(2-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrophenyl group and a carboxylate ester, along with the sulfur-containing tetrahydropyrimidine ring, sets it apart from other similar compounds.
特性
分子式 |
C15H17N3O4S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
propan-2-yl 6-methyl-4-(2-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O4S/c1-8(2)22-14(19)12-9(3)16-15(23)17-13(12)10-6-4-5-7-11(10)18(20)21/h4-8,13H,1-3H3,(H2,16,17,23) |
InChIキー |
OOQOXORGMGBYSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















